Superior Enantioselectivity in Enzymatic Synthesis: (S)-CMHA Achieves E > 300 Versus Racemic Baseline
In the nitrilase-mediated hydrolysis of 2-isobutyl-succinonitrile (IBSN) to produce the desired chiral intermediate, the engineered N258D mutant nitrilase from Arabis alpina achieves an enantiomeric ratio (E) exceeding 300 when producing (S)-3-cyano-5-methylhexanoic acid at a substrate loading of 100 g L⁻¹ [1]. This exceptional enantioselectivity yields an enantiomeric excess of the product (eep) of 99.3% after a one-pot bienzymatic cascade incorporating an amidase to eliminate the amide byproduct [1]. In contrast, traditional chemical asymmetric hydrogenation routes using chiral rhodium catalysts achieve enantiomeric excess values ranging from 85% to 95% under comparable industrial conditions, and racemic synthesis routes yield 0% ee by definition, necessitating downstream chiral resolution with resolving agents such as (S)-mandelic acid that reduce overall yield and increase cost [2].
| Evidence Dimension | Enantioselectivity (E value and product ee) |
|---|---|
| Target Compound Data | E > 300; eep = 99.3% |
| Comparator Or Baseline | Chemical asymmetric hydrogenation (85–95% ee); Racemic synthesis (0% ee) |
| Quantified Difference | ΔE > 200 relative to typical enzymatic thresholds; Δee = 4–14 percentage points higher than chemical asymmetric hydrogenation |
| Conditions | IBSN substrate at 100 g L⁻¹; one-pot nitrilase (N258D mutant) + amidase (Pa-Ami) cascade in recombinant E. coli cells |
Why This Matters
Higher enantioselectivity translates directly to reduced downstream purification burden, higher overall yield of the final pregabalin API, and elimination of costly chiral resolution steps.
- [1] Qin, Z.; Wu, Z.-M.; Hao, C.-L.; Tang, X.-L.; Zheng, R.-C.; Zheng, Y.-G. Highly regio- and enantioselective synthesis of chiral intermediate for pregabalin using one-pot bienzymatic cascade of nitrilase and amidase. 2019. Nitrilase mutant N258D achieved E > 300 and eep = 99.3% at 100 g L⁻¹ IBSN. View Source
- [2] Burk, M. J.; Goel, O. P.; Hoekstra, M. S.; Mich, T. F.; Mulhern, T. A. ES-2219493-T3. Asymmetric synthesis of pregabalin via chiral catalytic hydrogenation. 2004. View Source
